2-(2-methylpropanoyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
Overview
Description
2-(2-methylpropanoyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazinecarbothioamide core, which is known for its versatility in chemical reactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropanoyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydrazinecarbothioamide core: This step involves the reaction of hydrazine with a suitable isothiocyanate under controlled conditions to form the hydrazinecarbothioamide intermediate.
Introduction of the 2-methylpropanoyl group: This step involves the acylation of the hydrazinecarbothioamide intermediate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.
Attachment of the tetrahydrofuran-2-ylmethyl group: This step involves the alkylation of the hydrazinecarbothioamide intermediate with tetrahydrofuran-2-ylmethyl bromide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methylpropanoyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinecarbothioamide core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted hydrazinecarbothioamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methylpropanoyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The hydrazinecarbothioamide core can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
2-(2-methylpropanoyl)-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide can be compared with other hydrazinecarbothioamide derivatives:
Similar Compounds: Hydrazinecarbothioamide, N-methylhydrazinecarbothioamide, N-ethylhydrazinecarbothioamide.
Uniqueness: The presence of the 2-methylpropanoyl and tetrahydrofuran-2-ylmethyl groups makes this compound unique, potentially enhancing its biological activity and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(2-methylpropanoylamino)-3-(oxolan-2-ylmethyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2S/c1-7(2)9(14)12-13-10(16)11-6-8-4-3-5-15-8/h7-8H,3-6H2,1-2H3,(H,12,14)(H2,11,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPUWDLXCSCZSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NNC(=S)NCC1CCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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